An In-depth Technical Guide to (4-Propionyl-phenoxy)-acetic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (4-Propionyl-phenoxy)-acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Propionyl-phenoxy)-acetic acid, a molecule of interest within the broader class of phenoxyacetic acid derivatives. This document is structured to deliver not just data, but also the scientific rationale behind the facts, empowering researchers to leverage this information in their own discovery and development workflows.
Introduction: The Scientific Context of (4-Propionyl-phenoxy)-acetic acid
(4-Propionyl-phenoxy)-acetic acid, with the CAS Number 6501-31-1, belongs to the well-established and versatile family of phenoxyacetic acid derivatives.[1][2][3] This class of compounds has a rich history in various scientific domains, from agriculture to medicine. The core structure, featuring a phenyl ring linked to a carboxylic acid via an ether bond, serves as a privileged scaffold in medicinal chemistry.
The introduction of a propionyl group at the para-position of the phenoxy ring is a key structural modification. This addition is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These changes, in turn, are expected to modulate its biological activity, offering a unique profile compared to other derivatives. The propionyl moiety provides a handle for potential metabolic transformations and additional points of interaction with biological targets.
Phenoxyacetic acid derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and herbicidal effects.[4][5][6] The specific biological role of the 4-propionyl substitution is an area ripe for investigation, with potential applications in drug discovery as enzyme inhibitors or modulators of cellular signaling pathways. This guide will delve into the known and predicted properties of this compound, providing a solid foundation for future research.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and drug development. These parameters govern its solubility, permeability, and interaction with biological systems. While extensive experimental data for (4-Propionyl-phenoxy)-acetic acid is not widely published, a combination of data from chemical suppliers and predictive models provides a solid profile of the compound.
| Property | Value | Source |
| CAS Number | 6501-31-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Physical Form | Solid (predicted) | [7] |
| Boiling Point | 388.8°C at 760 mmHg (predicted) | [3] |
| Density | 1.206 g/cm³ (predicted) | [3] |
| LogP | 1.62 - 1.74 | [3][7] |
| Topological Polar Surface Area (TPSA) | 63.60 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 5 | [3][7] |
The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. The topological polar surface area (TPSA) is also in a range that is generally considered favorable for oral bioavailability.
Synthesis and Mechanistic Insights
The most logical and widely employed method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. For (4-Propionyl-phenoxy)-acetic acid, the synthesis would commence with the commercially available 4'-Hydroxypropiophenone.[8]
Reaction Principle
The synthesis is a two-step, one-pot reaction. The first step is the deprotonation of the phenolic hydroxyl group of 4'-Hydroxypropiophenone using a strong base, typically sodium hydroxide or potassium hydroxide, to form the more nucleophilic phenoxide ion. In the second step, this phenoxide ion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4'-Hydroxypropiophenone
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-Hydroxypropiophenone in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to the phenol should be approximately 2:1 to ensure complete deprotonation and to neutralize the chloroacetic acid in the next step.
-
Ether Formation: To the stirred solution of the sodium phenoxide, add a solution of chloroacetic acid in water. Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude (4-Propionyl-phenoxy)-acetic acid.
-
Extraction: Extract the aqueous mixture with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure (4-Propionyl-phenoxy)-acetic acid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for (4-Propionyl-phenoxy)-acetic acid.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for (4-Propionyl-phenoxy)-acetic acid are as follows:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-12 ppm.
-
Aromatic Protons (phenyl ring): The para-substituted aromatic ring will show two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the propionyl group are expected to be more deshielded (around 7.9 ppm) than the protons ortho to the ether linkage (around 6.9 ppm).
-
Methylene Protons (-O-CH₂-): A singlet for the two methylene protons adjacent to the ether oxygen is predicted around 4.7 ppm.
-
Propionyl Protons (-CO-CH₂-CH₃): The methylene protons of the propionyl group will appear as a quartet around 3.0 ppm, coupled to the adjacent methyl protons. The methyl protons will appear as a triplet around 1.2 ppm, coupled to the adjacent methylene protons.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are:
-
Carbonyl Carbon (Carboxylic Acid): ~172 ppm
-
Carbonyl Carbon (Ketone): ~198 ppm
-
Aromatic Carbons:
-
C-O: ~162 ppm
-
C-C=O: ~131 ppm
-
CH (ortho to ether): ~115 ppm
-
CH (ortho to propionyl): ~130 ppm
-
-
Methylene Carbon (-O-CH₂-): ~65 ppm
-
Propionyl Carbons:
-
-CO-CH₂-: ~31 ppm
-
-CH₃: ~8 ppm
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of (4-Propionyl-phenoxy)-acetic acid is expected to show the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[9]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.[10]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Upon electron ionization (EI), (4-Propionyl-phenoxy)-acetic acid (MW = 208.21) would likely exhibit the following fragmentation patterns:
-
Molecular Ion Peak (M⁺): A peak at m/z = 208.
-
Loss of the Propionyl Group: A significant fragment resulting from the cleavage of the propionyl group (CH₃CH₂CO-), leading to a peak at m/z = 151.
-
Loss of the Carboxymethyl Group: Cleavage of the O-CH₂COOH group, resulting in a fragment at m/z = 149.
-
McLafferty Rearrangement: The propionyl group can undergo a McLafferty rearrangement, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 180.
-
Decarboxylation: Loss of CO₂ from the molecular ion or fragments containing the carboxylic acid group.
Potential Applications and Research Directions
While specific biological activities for (4-Propionyl-phenoxy)-acetic acid are not yet extensively documented, the broader class of phenoxyacetic acid derivatives has shown significant promise in several therapeutic areas. This suggests that the title compound is a compelling candidate for further investigation.
Anti-inflammatory and Analgesic Potential
Many arylpropionic and phenoxyacetic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. The structural motifs within (4-Propionyl-phenoxy)-acetic acid are consistent with those found in known COX inhibitors. Future research could involve in vitro assays to determine its inhibitory activity against COX-1 and COX-2, followed by in vivo studies to assess its anti-inflammatory and analgesic efficacy.
Antimicrobial Activity
The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties. The lipophilicity and electronic properties imparted by the propionyl group may enhance the compound's ability to penetrate microbial cell membranes and interact with intracellular targets. Screening (4-Propionyl-phenoxy)-acetic acid against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
Herbicidal and Plant Growth Regulatory Effects
Phenoxyacetic acids are famous for their use as herbicides. The specific substitution pattern on the aromatic ring can fine-tune their activity and selectivity. Investigating the effect of (4-Propionyl-phenoxy)-acetic acid on plant growth could uncover potential applications in agriculture, either as a novel herbicide or as a plant growth regulator.
A Versatile Building Block in Medicinal Chemistry
Beyond its intrinsic biological activity, (4-Propionyl-phenoxy)-acetic acid can serve as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid and ketone functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
(4-Propionyl-phenoxy)-acetic acid is a molecule with a solid chemical foundation and significant, albeit underexplored, potential. This guide has provided a comprehensive overview of its known and predicted chemical properties, a robust and practical synthesis protocol, and a reasoned outlook on its potential applications in scientific research and development. The unique combination of the phenoxyacetic acid scaffold and the 4-propionyl substituent makes it an attractive target for further investigation, with the promise of uncovering novel biological activities and therapeutic applications.
References
-
Identified bands in FTIR spectra of all studied samples. | Download Table. ResearchGate. Available from: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available from: [Link]
-
(4-chloro-2-propionyl-phenoxy)-acetic acid - Encyclopedia. MOLBASE. Available from: [Link]
-
FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer | Request PDF. ResearchGate. Available from: [Link]
-
Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers. Available from: [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. AZoM.com. Available from: [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC - NIH. Available from: [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. Available from: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. Available from: [Link]
-
4'-Hydroxypropiophenone | C9H10O2 | CID 6271. PubChem. Available from: [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available from: [Link]
- Method for synthesizing p-hydroxypropiophenone. Google Patents.
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC - PubMed Central. Available from: [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. Available from: [Link]
-
Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available from: [Link]
-
Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. UAB. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. Available from: [Link]
-
coumarone. Organic Syntheses Procedure. Available from: [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Available from: [Link]
-
Predictive equation for CH 4 concentration (%) and yield, acetic acid,... ResearchGate. Available from: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. NIH. Available from: [Link]
-
A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. Available from: [Link]
Sources
- 1. (4-PROPIONYL-PHENOXY)-ACETIC ACID | 6501-31-1 [chemicalbook.com]
- 2. (4-PROPIONYL-PHENOXY)-ACETIC ACID CAS#: 6501-31-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. jetir.org [jetir.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. You are being redirected... [hit2lead.com]
- 8. 4'-Hydroxypropiophenone | C9H10O2 | CID 6271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. instanano.com [instanano.com]
- 10. researchgate.net [researchgate.net]

